molecular formula C11H14O2S B8078931 5-Tert-butylsulfanyl-1,3-benzodioxole

5-Tert-butylsulfanyl-1,3-benzodioxole

Cat. No.: B8078931
M. Wt: 210.29 g/mol
InChI Key: RDSMLDMRJOJUAA-UHFFFAOYSA-N
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Description

Compound “5-Tert-butylsulfanyl-1,3-benzodioxole” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-Tert-butylsulfanyl-1,3-benzodioxole” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to achieve high yield and purity while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound “5-Tert-butylsulfanyl-1,3-benzodioxole” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents include acids, bases, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “5-Tert-butylsulfanyl-1,3-benzodioxole” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism by which compound “5-Tert-butylsulfanyl-1,3-benzodioxole” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism may vary depending on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has unique properties that distinguish them from “5-Tert-butylsulfanyl-1,3-benzodioxole,” highlighting its uniqueness in specific applications.

Properties

IUPAC Name

5-tert-butylsulfanyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMLDMRJOJUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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